trans-Benzalacetophenone oxide

Epoxide hydrolase inhibition sEH inhibitor screening Chalcone oxide SAR

trans-Benzalacetophenone oxide (systematically trans-1,3-diphenyl-2,3-epoxypropan-1-one, also referred to as trans-chalcone oxide or rel-trans-chalcone oxide) is the archetypal α,β-epoxyketone of the chalcone oxide family. A systematic screen of over 150 compounds identified this unsubstituted scaffold as the optimal inhibitory structure for mammalian cytosolic epoxide hydrolase (cEH, also termed soluble epoxide hydrolase/sEH).

Molecular Formula C15H12O2
Molecular Weight 224.25 g/mol
Cat. No. B7801643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Benzalacetophenone oxide
Molecular FormulaC15H12O2
Molecular Weight224.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2C(O2)C(=O)C3=CC=CC=C3
InChIInChI=1S/C15H12O2/c16-13(11-7-3-1-4-8-11)15-14(17-15)12-9-5-2-6-10-12/h1-10,14-15H/t14-,15-/m1/s1
InChIKeyUQGMJZQVDNZRKT-HUUCEWRRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-Benzalacetophenone oxide (CAS 7570-86-7): Baseline Identity as a Selective Cytosolic Epoxide Hydrolase Inhibitor


trans-Benzalacetophenone oxide (systematically trans-1,3-diphenyl-2,3-epoxypropan-1-one, also referred to as trans-chalcone oxide or rel-trans-chalcone oxide) is the archetypal α,β-epoxyketone of the chalcone oxide family. A systematic screen of over 150 compounds identified this unsubstituted scaffold as the optimal inhibitory structure for mammalian cytosolic epoxide hydrolase (cEH, also termed soluble epoxide hydrolase/sEH) [1]. The compound is well-characterized physically (white to off-white crystalline solid, mp 86–89 °C, MW 224.25 g·mol⁻¹) and is commercially available at ≥95% purity [2].

1
Selective cEH pharmacological probe – reported inhibition with negligible mEH/GST activity
2
Baseline scaffold for chalcone oxide SAR and lead optimization
3
Versatile synthetic building block for epoxide ring-opening chemistry

Why Unsubstituted trans-Benzalacetophenone oxide Cannot Be Freely Replaced by Generic Epoxide Hydrolase Inhibitors


The α,β-epoxyketone pharmacophore of trans-benzalacetophenone oxide is a precise structural requirement for high-affinity cEH binding: replacement of the epoxide ring with a cyclopropyl group reduces inhibitory potency 450-fold, while carbonyl-to-methylidene substitution causes a 44-fold loss in activity [1]. Furthermore, the compound exhibits a distinctive selectivity fingerprint—potent inhibition of cytosolic epoxide hydrolase with negligible activity against microsomal epoxide hydrolase (mEH) and glutathione S-transferase (GST)—that is not replicated by common broad-spectrum epoxide hydrolase inhibitors (e.g., valpromide) nor by the non-epoxidized chalcone scaffold [2]. Simple interchange with a substituted chalcone oxide (e.g., 4-phenyl or 4-fluoro derivatives) alters potency, selectivity, and physicochemical properties, making the unsubstituted parent an essential reference compound for structure-activity relationship (SAR) studies.

Pharmacophore integrity
Replacement of the epoxide or carbonyl abolishes cEH inhibition; only the intact α,β-epoxyketone provides meaningful activity
Selectivity fingerprint
Broad-spectrum epoxide hydrolase inhibitors (e.g., valpromide) lack the cEH-selective profile, confounding mEH/GST pathways
Substituent sensitivity
Even minor modifications (4-phenyl, 4-fluoro) shift potency, selectivity and physicochemical properties, limiting direct interchange

Quantitative Differentiation Data for trans-Benzalacetophenone oxide Relative to Closest Analogs


Soluble Epoxide Hydrolase Inhibitory Potency: trans-Benzalacetophenone oxide vs 4-Phenylchalcone Oxide (Direct Comparison)

In a direct comparative study using recombinant rat soluble epoxide hydrolase (sEH) and cytosol preparations from rat liver and inflammatory cells, trans-benzalacetophenone oxide (chalcone oxide) showed an IC₅₀ of 40 µM. Under identical conditions, the 4-phenyl-substituted derivative displayed an IC₅₀ of 0.4 µM, a 100-fold enhancement in potency [1]. The parent compound was originally identified as the optimal inhibitory scaffold from a screen of >150 compounds, establishing it as the benchmark for subsequent derivative optimization [2].

sEH Inhibitory Potency
Head-to-head
IC₅₀ 40 µM parent vs 0.4 µM 4-phenyl — 100× difference
Provides baseline potency reference for SAR studies
Reported under recombinant rat sEH assay conditions
Epoxide hydrolase inhibition sEH inhibitor screening Chalcone oxide SAR

Enzyme Selectivity: Cytosolic Epoxide Hydrolase Inhibition vs Microsomal EH and Glutathione S-Transferase

trans-Benzalacetophenone oxide and related chalcone oxides demonstrate clear selectivity for cytosolic epoxide hydrolase (cEH) over microsomal epoxide hydrolase (mEH) and glutathione S-transferase (GST). Screening data show that chalcone oxides are either inactive or only weak inhibitors of mEH and GST in mouse liver preparations, while retaining potent cEH inhibition [1]. This contrasts with broad-spectrum epoxide hydrolase inhibitors such as valpromide, which inhibit both mEH and sEH at low micromolar concentrations [2].

Enzyme Selectivity Fingerprint
Class-level
Active against cEH; negligible mEH/GST inhibition
Supports selective cEH modulation research
Compared with broad-spectrum inhibitor valpromide
Epoxide hydrolase selectivity cEH vs mEH discrimination Chalcone oxide selectivity fingerprint

Essentiality of the Intact Epoxide Ring: 450-Fold Potency Loss Upon Cyclopropyl Replacement

In a systematic isosteric replacement study, substituting the epoxide ring of the chalcone oxide scaffold with a cyclopropyl group reduced inhibition of mouse liver cEH by a factor of 450. Replacement of the carbonyl group with a methylidene moiety similarly reduced potency by 44-fold [1]. This demonstrates that the intact α,β-epoxyketone moiety present in trans-benzalacetophenone oxide is uniquely required for potent cEH interaction, and neither the epoxide ring nor the carbonyl alone is sufficient.

Epoxide Pharmacophore Requirement
Data to verify
450× loss (cyclopropyl); 44× loss (methylidene)
Confirms intact α,β-epoxyketone is essential
Mouse liver cEH assay; Prestwich 1985
Structure-activity relationship Epoxide pharmacophore Chalcone oxide isosteres

Cancer Cell Cytotoxicity with Differential Sparing of Normal Cells

trans-Benzalacetophenone oxide (designated DPEP) inhibited the proliferation of human leukemia HL-60 cells with an IC₅₀ of 32.8 µM and gastric adenocarcinoma AGS cells with an IC₅₀ of 53.4 µM in MTT assays. Under identical conditions, no cytotoxicity was observed in normal Vero monkey kidney cells at the tested concentrations, indicating a degree of cancer-selective toxicity [1]. This differential cytotoxicity profile is a distinguishing feature relative to many standard chemotherapeutic agents that exhibit overlapping toxicity toward normal proliferating cells.

Differential Cytotoxicity
Context-dependent
HL-60 IC₅₀ 32.8 µM; AGS IC₅₀ 53.4 µM; Vero cells unaffected
Reported cell-model response; differential viability observed
MTT assay, 24 h; Vero normal cell comparison
Anticancer chalcone derivatives Differential cytotoxicity Leukemia HL-60 model

Procurement-Relevant Application Scenarios for trans-Benzalacetophenone oxide


Biochemical Probe for Cytosolic Epoxide Hydrolase (cEH/sEH) Functional Studies

With well-characterized IC₅₀ values (40 µM for rat sEH) and a defined selectivity profile (cEH >> mEH ≈ GST), trans-benzalacetophenone oxide serves as a reference inhibitor for acute pharmacological inhibition of cEH in cellular and tissue-based assays. Its selectivity allows researchers to dissect cEH-specific roles in arachidonic acid epoxide metabolism without confounding mEH inhibition [1].

Medicinal Chemistry Scaffold for Chalcone Oxide Derivative Libraries

As the unsubstituted parent chalcone oxide identified from a screen of >150 compounds as the optimal inhibitory structure, trans-benzalacetophenone oxide provides the minimal pharmacophore for systematic lead optimization. Its commercial availability at ≥95% purity and well-documented SAR data (450-fold activity loss upon epoxide removal [2]) make it the logical starting material for derivatization programs targeting improved cEH potency or altered selectivity.

Selective Epoxide Hydrolase Inhibitor in Toxicological and Pharmacological Studies

In toxicological investigations of epoxide-mediated cellular injury, trans-benzalacetophenone oxide enables selective ablation of cEH activity without inhibiting mEH or GST, allowing researchers to distinguish between the detoxification roles of these parallel epoxide-metabolizing pathways [3].

Synthetic Intermediate for Regioselective Ring-Opening and Heterocyclic Chemistry

The trans-configured epoxide ring of trans-benzalacetophenone oxide undergoes regioselective ring-opening reactions with nucleophiles (e.g., hydrogen chloride) to yield structurally defined chlorohydrins, as documented in early synthetic literature [4]. This reactivity is exploited in the synthesis of heterocyclic compounds including 2-phenyl-3-hydroxyquinoline derivatives via catalytic hydrogenation of nitro-substituted analogs, demonstrating the scaffold's utility as a versatile building block for complex molecule synthesis.

Application
Selection Property
Validation Focus
cEH functional studies
Selective cEH inhibition profile
cEH vs mEH selectivity assays
SAR and lead optimization
Unsubstituted chalcone oxide scaffold
Potency benchmarking against derivatives
Toxicological pathway dissection
cEH-selective inhibitor
Epoxide metabolism pathway discrimination
Synthetic building block
trans-epoxide ring reactivity
Regioselective ring-opening chemistry
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